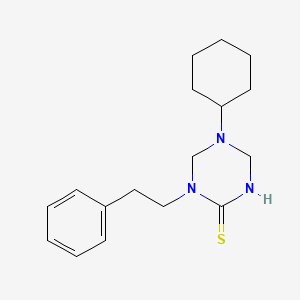
5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione
Vue d'ensemble
Description
5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C15H23N3S. It belongs to the class of triazinanes, which are known for their diverse chemical properties and applications. This compound is characterized by a triazinane ring substituted with cyclohexyl and phenethyl groups, along with a thione functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, phenethylamine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinane-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazinane derivatives.
Applications De Recherche Scientifique
5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclohexyl and phenethyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with biological membranes and molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-cyclohexyl-1,3,5-triazinane-2-thione: Similar structure but lacks the phenethyl group.
5-methyl-1-phenyl-1,3,5-triazinane-2-thione: Contains a methyl group instead of the cyclohexyl group.
1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione: Contains three cyclohexyl groups and a trione functional group.
Uniqueness
5-cyclohexyl-1-phenethyl-1,3,5-triazinane-2-thione is unique due to the presence of both cyclohexyl and phenethyl groups, which impart distinct chemical and biological properties. The combination of these groups with the triazinane ring and thione functional group makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17-18-13-20(16-9-5-2-6-10-16)14-19(17)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHMGSAOGONBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333690 | |
| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676247-14-6 | |
| Record name | 5-cyclohexyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


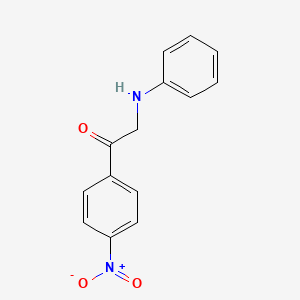
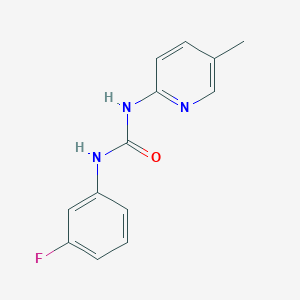
![N-(2-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5870226.png)
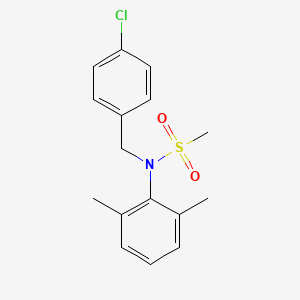
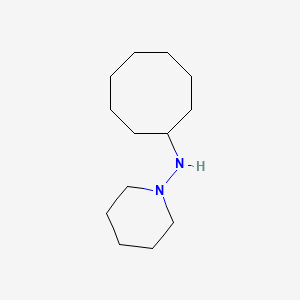
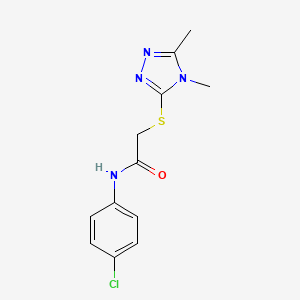
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
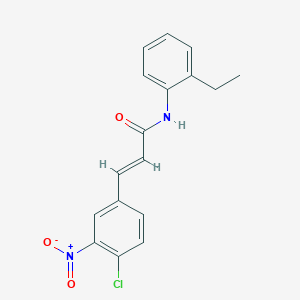
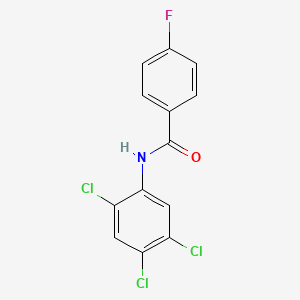
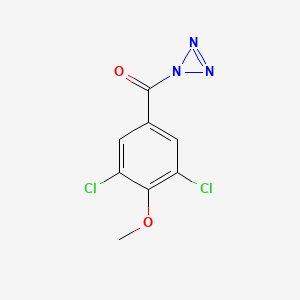
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
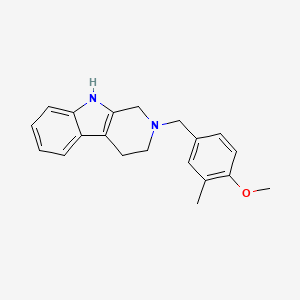
![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)
